

# Latamoxef Sodium: A Comprehensive Technical Review of its Antibacterial Activity and Pharmacokinetics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Latamoxef sodium*

Cat. No.: *B1677418*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Latamoxef sodium**, a synthetic oxacephem antibiotic, has garnered renewed interest in an era of mounting antimicrobial resistance. Structurally related to the cephalosporins, latamoxef exhibits a broad spectrum of activity against a variety of Gram-positive, Gram-negative, and anaerobic bacteria. Its stability in the presence of many  $\beta$ -lactamase enzymes further enhances its clinical utility. This technical guide provides an in-depth review of the antibacterial activity and pharmacokinetic profile of **latamoxef sodium**, supported by experimental methodologies and visual representations of key processes.

## Antibacterial Activity

**Latamoxef sodium** exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.<sup>[1]</sup> This is achieved through the acylation of penicillin-binding proteins (PBPs), enzymes crucial for the final stages of peptidoglycan synthesis.<sup>[1]</sup> This disruption of cell wall integrity leads to cell lysis and death.

The in vitro activity of **latamoxef sodium** has been evaluated against a wide range of clinically significant bacteria. The following tables summarize the minimum inhibitory concentration (MIC)

values, which represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Table 1: In Vitro Antibacterial Activity of **Latamoxef Sodium** Against Gram-Negative Bacteria

| Organism               | MIC <sub>50</sub> (µg/mL) | MIC <sub>90</sub> (µg/mL) |
|------------------------|---------------------------|---------------------------|
| Escherichia coli       | 0.5                       | 0.125 - 0.5               |
| Klebsiella pneumoniae  | 0.5                       | ≤ 0.5                     |
| Proteus species        | -                         | < 1.0                     |
| Morganella morganii    | -                         | < 1.0                     |
| Haemophilus influenzae | -                         | < 1.0                     |
| Neisseria gonorrhoeae  | -                         | < 1.0                     |
| Neisseria meningitidis | -                         | < 1.0                     |
| Salmonella species     | -                         | < 1.0                     |
| Pseudomonas aeruginosa | 8 - 32                    | ≥ 64                      |

Data compiled from multiple sources.[2][3][4]

Table 2: In Vitro Antibacterial Activity of **Latamoxef Sodium** Against Gram-Positive Bacteria

| Organism                                         | MIC <sub>50</sub> (µg/mL) | MIC <sub>90</sub> (µg/mL) |
|--------------------------------------------------|---------------------------|---------------------------|
| Staphylococcus aureus<br>(penicillin-sensitive)  | -                         | 4 - 16                    |
| Staphylococcus aureus<br>(penicillin-resistant)  | -                         | 4 - 16                    |
| Staphylococcus aureus<br>(methicillin-resistant) | -                         | > 64                      |
| Streptococcus pneumoniae                         | -                         | 1 - 3                     |
| Streptococcus pyogenes                           | -                         | 1 - 3                     |
| Enterococci                                      | -                         | ≥ 64                      |

Data compiled from multiple sources.[\[2\]](#)

Table 3: In Vitro Antibacterial Activity of **Latamoxef Sodium** Against Anaerobic Bacteria

| Organism                   | MIC <sub>50</sub> (µg/mL) | MIC <sub>90</sub> (µg/mL) |
|----------------------------|---------------------------|---------------------------|
| Bacteroides fragilis group | 4                         | 64                        |
| Clostridium perfringens    | -                         | -                         |
| Peptostreptococcus species | -                         | -                         |

Data compiled from multiple sources.[\[5\]](#)

Latamoxef has demonstrated notable stability against a variety of  $\beta$ -lactamases, including those produced by *Bacteroides fragilis*.[\[4\]](#) However, resistance can emerge through mechanisms such as decreased permeability of the bacterial outer membrane and alterations in penicillin-binding proteins.

## Pharmacokinetics

**Latamoxef sodium** is administered intravenously or intramuscularly as it is not absorbed orally.[\[2\]](#) Following administration, it is distributed in the body and is primarily excreted

unchanged by the kidneys.

Table 4: Pharmacokinetic Parameters of **Latamoxef Sodium** in Adults

| Parameter                             | Value           |
|---------------------------------------|-----------------|
| Bioavailability (IM)                  | 92%             |
| Peak Plasma Concentration (500 mg IM) | 18 - 22 mg/L    |
| Time to Peak Concentration (IM)       | 1.2 - 1.3 hours |
| Half-life (Terminal)                  | 2.4 - 2.7 hours |
| Plasma Clearance                      | 87.0 mL/min     |
| Volume of Distribution (steady state) | 210 mL/kg       |
| Protein Binding                       | 40%             |
| Urinary Excretion (24h post-IV dose)  | 72%             |

Data compiled from multiple sources.[\[2\]](#)[\[6\]](#)

Pharmacokinetic parameters in pediatric populations can vary with age and development. For instance, in neonates receiving 50 mg/kg every 12 hours, peak serum concentrations are approximately 105 µg/mL after the first dose and 128 µg/mL at steady state.[\[2\]](#)

## Experimental Protocols

### Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

The agar dilution method is a standardized technique to determine the MIC of an antimicrobial agent against a specific bacterium.

Protocol:

- Preparation of Antimicrobial Stock Solution: A stock solution of **latamoxef sodium** is prepared at a known concentration.

- Serial Dilutions: A series of twofold dilutions of the stock solution are prepared to create a range of concentrations.
- Incorporation into Agar: Each dilution is incorporated into molten Mueller-Hinton agar and poured into petri dishes. A control plate without the antibiotic is also prepared.
- Inoculum Preparation: The bacterial isolate to be tested is grown in a suitable broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
- Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate, including the control.
- Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
- Reading of Results: The MIC is determined as the lowest concentration of **latamoxef sodium** that completely inhibits visible bacterial growth.

## Pharmacokinetic Study in Humans

Determining the pharmacokinetic profile of a drug like **latamoxef sodium** in humans involves the following general steps:

### Protocol:

- Subject Recruitment: Healthy adult volunteers are recruited for the study.
- Drug Administration: A single intravenous or intramuscular dose of **latamoxef sodium** is administered to each subject.
- Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
- Plasma Separation: Plasma is separated from the blood samples by centrifugation.
- Drug Concentration Analysis: The concentration of **latamoxef sodium** in the plasma samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

- Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including half-life, clearance, and volume of distribution, using appropriate pharmacokinetic modeling software.

## Visualizations

### Mechanism of Action of Latamoxef Sodium



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **latamoxef sodium**.

### Experimental Workflow for MIC Determination by Agar Dilution

[Click to download full resolution via product page](#)

Caption: Workflow for MIC determination by agar dilution.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 2. Latamoxef dosing regimen adjustments and pharmaceutical care in pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of latamoxef (moxalactam) against both *Bacteroides fragilis* and *Escherichia coli* in an intraperitoneal abscess model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Differences in susceptibilities of species of the *Bacteroides fragilis* group to several beta-lactam antibiotics: indole production as an indicator of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility profile of clinically relevant *Bacteroides*, *Phocaeicola*, *Parabacteroides* and *Prevotella* species, isolated by eight laboratories in the Netherlands - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Latamoxef Sodium: A Comprehensive Technical Review of its Antibacterial Activity and Pharmacokinetics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1677418#review-of-latamoxef-sodium-s-antibacterial-activity-and-pharmacokinetics>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)